molecular formula C17H16N2O4S B2467994 N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 473902-19-1

N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No. B2467994
CAS RN: 473902-19-1
M. Wt: 344.39
InChI Key: JKPGJJLEFJUIBC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a benzothiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is not fully understood, but it is thought to act by inhibiting various enzymes and receptors involved in cellular signaling pathways. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a key role in the transmission of nerve impulses. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has a range of biochemical and physiological effects, including the ability to induce oxidative stress and apoptosis in cells. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, and to affect the levels of various cytokines and growth factors. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several advantages as a tool for scientific research, including its high level of purity and its ability to modulate a range of cellular processes. However, N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Careful consideration must be given to the appropriate concentration and duration of exposure when using N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide in lab experiments.

Future Directions

There are many potential future directions for research on N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, including investigations into its potential therapeutic applications in various disease states. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide may also have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is typically synthesized using a multistep process involving the reaction of 3,4-dimethylphenylamine with 2-chloroacetyl chloride, followed by cyclization with 2-mercaptobenzothiazole and oxidation with potassium permanganate. This method yields N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide with a high level of purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various enzymes and receptors, as well as investigations into the effects of oxidative stress on cellular function. N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has also been used as a fluorescent probe for detecting changes in cell membrane potential, and as a tool for studying the role of mitochondria in cellular metabolism.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-8-13(9-12(11)2)18-16(20)10-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPGJJLEFJUIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321833
Record name N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

CAS RN

473902-19-1
Record name N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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